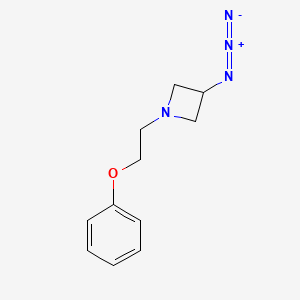

3-Azido-1-(2-phenoxyethyl)azetidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-azido-1-(2-phenoxyethyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c12-14-13-10-8-15(9-10)6-7-16-11-4-2-1-3-5-11/h1-5,10H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBVRRVPWAZTGBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CCOC2=CC=CC=C2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Azido 1 2 Phenoxyethyl Azetidine and Its Core Scaffolds

Strategies for the Construction of the Azetidine (B1206935) Ring System

The construction of the azetidine ring is a pivotal step in the synthesis of 3-Azido-1-(2-phenoxyethyl)azetidine. Several strategies have been developed to overcome the challenges associated with forming this strained heterocyclic system. magtech.com.cn These methods include intramolecular cyclizations, photochemical cycloadditions, and ring-opening reactions of suitable precursors.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common and effective method for forming the azetidine ring. frontiersin.org This approach typically involves a nucleophilic attack by a nitrogen atom on a carbon atom bearing a leaving group, leading to the formation of the four-membered ring. nih.govfrontiersin.org

One notable method involves the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. nih.govfrontiersin.org This reaction proceeds in high yields and is tolerant of various functional groups. nih.gov The Lewis acid catalyst, lanthanum (III) trifluoromethanesulfonate, promotes the C3-selective intramolecular aminolysis of the cis-3,4-epoxy amine to furnish the azetidine ring. nih.govfrontiersin.org

Another strategy is the palladium-catalyzed intramolecular γ-C(sp³)–H amination. This method allows for the synthesis of functionalized azetidines through the activation of a C-H bond, demonstrating excellent functional group tolerance. rsc.org The key to this process is the reductive elimination at an alkyl–Pd(IV) intermediate. rsc.org

Base-mediated intramolecular cyclization of precursors containing a good leaving group is also a widely used approach. acs.org For instance, the cyclization of a compound with a nitrile group and a leaving group can afford an azetidine-2-carbonitrile, although this may result in a mixture of diastereomers. acs.org

| Cyclization Method | Catalyst/Reagent | Key Features | Reference |

| Intramolecular aminolysis of cis-3,4-epoxy amines | La(OTf)₃ | High yields, high regioselectivity, functional group tolerance. nih.govfrontiersin.org | nih.gov |

| Intramolecular γ-C(sp³)–H amination | Palladium(II) catalyst | Excellent functional group tolerance, C-H activation. rsc.org | rsc.org |

| Base-mediated cyclization | Base | Forms azetidine ring from precursors with leaving groups. acs.org | acs.org |

Photochemical [2+2] Cycloaddition Reactions to Azetidines

Photochemical [2+2] cycloaddition reactions, specifically the aza Paternò-Büchi reaction, offer a direct pathway to functionalized azetidines from imines and alkenes. researchgate.netresearchgate.net This method has seen significant advancements through the use of visible-light photocatalysis, which provides a milder alternative to traditional UV light-mediated reactions. researchgate.netnih.govspringernature.com

A notable example is the visible-light-mediated intermolecular aza Paternò-Büchi reaction that employs oximes, such as 2-isoxazoline-3-carboxylates, as the imine component. nih.gov The reaction is initiated by a commercially available iridium photocatalyst via triplet energy transfer and proceeds with a broad range of alkenes under mild conditions. rsc.orgnih.gov This approach is characterized by its operational simplicity and allows for the synthesis of highly functionalized azetidines. nih.gov Importantly, the resulting azetidine products can be readily deprotected to yield free, unprotected azetidines. nih.gov

The development of photoenzymes has also contributed to this field, enabling stereocontrolled energy transfer photocatalysis for [2+2] cycloadditions. researchgate.net These engineered enzymes can suppress competing side reactions, highlighting the potential for biocatalysis in controlling the outcomes of photochemical reactions. researchgate.net

| Photochemical Method | Reactants | Catalyst/Conditions | Key Features | Reference |

| Aza Paternò-Büchi Reaction | Imines and Alkenes | Visible light, Iridium photocatalyst | Mild conditions, broad scope, access to unprotected azetidines. researchgate.netnih.gov | nih.gov |

| Intramolecular [2+2] Cycloaddition | Phenacyl amines | Photolysis with protonation | Forms azetidinols as single diastereomers. acs.org | acs.org |

| Photoenzymatic [2+2] Cycloaddition | Imines and Alkenes | Engineered photoenzyme | Stereocontrolled, suppresses side reactions. researchgate.net | researchgate.net |

Ring-Opening Reactions of Epoxides for Azetidine Precursors

The ring-opening of epoxides with nitrogen nucleophiles is a versatile strategy for preparing 1,2-amino alcohols, which are key precursors for azetidine synthesis. masterorganicchemistry.comnih.gov This reaction is typically regioselective, with the nucleophile attacking the less substituted carbon of the epoxide under basic conditions, following an Sₙ2-like mechanism. masterorganicchemistry.com

For instance, the reaction of cyclohexene (B86901) oxide with sodium azide (B81097) is a useful method for producing a precursor to N-H aziridines, which are analogs of epoxides. masterorganicchemistry.com The subsequent conversion of the resulting azido (B1232118) alcohol to an azetidine would involve activation of the hydroxyl group followed by intramolecular cyclization.

The stereochemistry of the epoxide ring-opening is well-controlled, leading to the formation of specific stereoisomers of the amino alcohol precursor. nih.gov This stereocontrol is crucial for the synthesis of enantiomerically pure azetidines.

Alkylation of Primary Amines for Azetidine Synthesis

The direct alkylation of primary amines with suitable bifunctional electrophiles provides a straightforward route to the azetidine ring. organic-chemistry.org A notable method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org This approach allows for the synthesis of various 1,3-disubstituted azetidines.

Microwave-assisted one-pot synthesis from alkyl dihalides and primary amines in an alkaline aqueous medium offers a simple and efficient alternative for cyclocondensation to form azetidines. organic-chemistry.org

Unexpected Formation of Azetidines from 3-Azido-1,2-diols via Staudinger Reaction

An interesting and unexpected route to azetidines involves the Staudinger reaction of 3-azido-1,2-diols. researchgate.net The Staudinger reaction, which typically involves the reaction of an azide with a phosphine (B1218219) to form an aza-ylide, can lead to the formation of azetidines under specific conditions. researchgate.netwikipedia.org This reaction pathway provides a novel method for constructing the azetidine ring from readily available azido-diol precursors. researchgate.net The mechanism likely involves an intramolecular cyclization following the formation of the phosphazide (B1677712) intermediate.

Installation of the Azido Moiety

The introduction of the azido group is a critical step in the synthesis of this compound. This functional group can be introduced either before or after the formation of the azetidine ring.

A common method for introducing an azide group is through the nucleophilic substitution of a suitable leaving group, such as a halide or a sulfonate ester, with an azide salt like sodium azide. rsc.org For example, 3-azido-1-propylamine can be synthesized by treating 3-chloropropyl-1-amine hydrochloride with sodium azide. rsc.org

Alternatively, alcohols can be directly converted to azides using reagents like 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP). organic-chemistry.org This method is efficient and proceeds under mild conditions, avoiding the formation of triphenylphosphine (B44618) oxide byproducts often seen in Mitsunobu-type reactions. organic-chemistry.org

In the context of azetidine synthesis, a hydroxyl-substituted azetidine can be converted to the corresponding azido-azetidine. For instance, the azidation of 5'-O-benzoyl-2,3'-anhydrothymidine with alkylammonium azides is a key step in the synthesis of azidothymidine (AZT). google.com A similar strategy could be employed to introduce the azide group at the 3-position of a pre-formed 1-(2-phenoxyethyl)azetidin-3-ol.

The Staudinger reduction provides a mild method for converting azides to primary amines, which highlights the synthetic utility of the azido group as a masked amine functionality. wikipedia.orgorganic-chemistry.org

| Method | Reagent | Substrate | Key Features | Reference |

| Nucleophilic Substitution | Sodium Azide | Alkyl Halide | Standard method for azide introduction. rsc.org | rsc.org |

| Direct Azidation of Alcohols | ADMP | Alcohol | Mild conditions, clean reaction. organic-chemistry.org | organic-chemistry.org |

| Azidation of Anhydro-Nucleosides | Alkylammonium Azides | Anhydro-nucleoside | Used in the synthesis of AZT. google.com | google.com |

Integration of the 2-Phenoxyethyl Side Chain

Once the 3-azidoazetidine core is synthesized (often as a salt, e.g., hydrochloride, after deprotection), the final step is the installation of the 2-phenoxyethyl group onto the azetidine nitrogen.

The most direct method for attaching the 2-phenoxyethyl side chain is through N-alkylation, a reaction analogous to the Williamson ether synthesis. researchgate.net This involves treating the secondary amine of the 3-azidoazetidine scaffold with a suitable 2-phenoxyethyl electrophile.

A common and effective electrophile for this purpose is 1-(2-bromoethoxy)benzene or 1-(2-chloroethoxy)benzene. The reaction is typically carried out in the presence of a base to deprotonate the azetidine nitrogen, making it nucleophilic. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or organic amines like triethylamine (B128534) (Et₃N). A polar aprotic solvent such as acetonitrile (B52724) or DMF is generally used to facilitate the reaction. The presence of a catalyst like sodium iodide can sometimes accelerate the reaction when using a chloro-functionalized electrophile via the Finkelstein reaction.

Table 3: Typical Conditions for N-Alkylation of Azetidines

| Azetidine Substrate | Electrophile | Base | Solvent |

| 3-Azidoazetidine HCl | 1-(2-Bromoethoxy)benzene | K₂CO₃, Cs₂CO₃ | Acetonitrile |

| 3-Azidoazetidine | 2-Phenoxyethyl tosylate | Et₃N, DIPEA | DMF |

| 3-Azidoazetidine | 1-(2-Chloroethoxy)benzene | K₂CO₃, NaI (cat.) | Acetone |

Coupling Strategies for N-Substitution of Azetidines

The N-substitution of azetidines, including the 3-azidoazetidine core, is a fundamental process in the synthesis of a diverse range of functionalized four-membered nitrogen heterocycles. Key strategies to achieve this transformation include classical nucleophilic substitution reactions and modern transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions:

One of the most direct methods for the N-alkylation of azetidines is through nucleophilic substitution. This approach involves the reaction of a secondary amine, such as 3-azidoazetidine, with an appropriate alkyl halide. For the synthesis of this compound, this would involve reacting 3-azidoazetidine with a 2-phenoxyethyl halide, such as 1-(2-bromoethoxy)benzene or 1-(2-chloroethoxy)benzene.

These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of base and solvent is critical to optimize the reaction yield and minimize side reactions. A general method for the direct N-alkylation of secondary amines with alkyl halides uses Hünig's base (N,N-diisopropylethylamine) in acetonitrile, which is known for its functional group tolerance and operationally convenient conditions. researchgate.net

Another well-established method involves the reaction of primary amines with bis-triflates of 2-substituted-1,3-propanediols to form 1,3-disubstituted azetidines. organic-chemistry.org This highlights the utility of highly reactive electrophiles for the efficient formation of the azetidine ring itself, which can then be further functionalized.

Reductive Amination:

Reductive amination offers a powerful and controlled alternative for forming N-alkyl bonds, avoiding issues of over-alkylation that can occur with direct alkylation methods. masterorganicchemistry.com This two-step process involves the initial formation of an iminium ion from the secondary amine (3-azidoazetidine) and an aldehyde (2-phenoxyacetaldehyde), followed by reduction to the tertiary amine.

A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their selectivity for reducing imines and iminium ions in the presence of aldehydes. masterorganicchemistry.com This method is highly versatile and allows for the installation of a wide array of alkyl groups onto the azetidine nitrogen. masterorganicchemistry.com Biocatalytic approaches using imine reductases (IREDs) are also emerging as a green and efficient alternative for reductive aminations, capable of producing chiral amines with high enantiomeric excess. nih.gov

Table 1: Comparison of Reagents for Reductive Amination

| Reducing Agent | Key Features |

| Sodium Borohydride (NaBH₄) | Common reducing agent, can also reduce the starting aldehyde. masterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines in the presence of aldehydes. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A milder and less toxic alternative to NaBH₃CN. masterorganicchemistry.com |

| Imine Reductases (IREDs) | Biocatalysts offering high enantioselectivity and mild reaction conditions. nih.gov |

Palladium-Catalyzed Buchwald-Hartwig Amination:

For the introduction of aryl or heteroaryl groups onto the azetidine nitrogen, the Buchwald-Hartwig amination has become a cornerstone of modern synthetic chemistry. wikipedia.orgcapes.gov.brrug.nl This palladium-catalyzed cross-coupling reaction facilitates the formation of carbon-nitrogen bonds between an amine and an aryl halide or triflate. wikipedia.org While the direct phenoxyethylation is an alkylation, this methodology is paramount for creating a diverse library of N-aryl azetidines.

The reaction typically employs a palladium catalyst in conjunction with a bulky, electron-rich phosphine ligand and a base. youtube.com The choice of ligand is crucial for the reaction's success, with several "generations" of ligands developed to expand the substrate scope and improve reaction efficiency under milder conditions. wikipedia.org This powerful tool has largely replaced harsher, classical methods for C-N bond formation due to its superior functional group tolerance and broad applicability. wikipedia.org Chemoenzymatic approaches that combine biocatalysis with Buchwald-Hartwig N-arylation have also been developed, further expanding the synthetic utility of this reaction. nih.gov

Table 2: Key Components of the Buchwald-Hartwig Amination

| Component | Role in the Reaction | Examples |

| Palladium Source | The catalyst that facilitates the cross-coupling cycle. | Pd(OAc)₂, Pd₂(dba)₃ |

| Phosphine Ligand | Stabilizes the palladium catalyst and modulates its reactivity. Bulky, electron-rich ligands are often used. youtube.com | BINAP, DPPF, XPhos, SPhos wikipedia.orgyoutube.com |

| Base | Activates the amine and facilitates the catalytic cycle. | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Substrates | The amine and the aryl/heteroaryl halide or triflate to be coupled. | 3-Azidoazetidine, Aryl bromides, Aryl chlorides |

The synthesis of this compound would most directly be achieved via nucleophilic substitution or reductive amination. The selection of the specific synthetic route would depend on the availability of starting materials, desired scale of the reaction, and considerations for functional group compatibility.

Chemical Reactivity and Transformation Pathways of 3 Azido 1 2 Phenoxyethyl Azetidine

Reactions Involving the Azetidine (B1206935) Ring System

The reactivity of the azetidine ring is largely dictated by its significant ring strain, which is estimated to be approximately 25.4 kcal/mol. rsc.org This strain, intermediate between that of the more reactive aziridines and the less strained pyrrolidines, provides a thermodynamic driving force for reactions that lead to ring cleavage. rsc.org

The strained four-membered ring of azetidine derivatives can be opened by various nucleophiles. These reactions are often catalyzed by Lewis or Brønsted acids, which activate the azetidine nitrogen, facilitating nucleophilic attack at one of the ring carbons. For instance, a chiral squaramide hydrogen-bond donor catalyst has been shown to promote the highly enantioselective ring-opening of 3-substituted azetidines with alkyl and acyl halides. acs.org This process is believed to proceed through an SN2 mechanism, where the catalyst stabilizes the transition state through a network of electrostatic interactions. acs.org In the context of 3-Azido-1-(2-phenoxyethyl)azetidine, nucleophilic attack could potentially occur at either the C2 or C4 position of the azetidine ring, leading to the formation of acyclic amine derivatives. The regioselectivity of this attack would likely be influenced by steric and electronic factors of both the substituent at the 3-position (the azido (B1232118) group) and the N-substituent (the 2-phenoxyethyl group).

A strategy combining photochemical cyclization with a subsequent strain-release ring-opening has been demonstrated for the synthesis of functionalized molecules. beilstein-journals.org This "build and release" approach utilizes the pre-installed strain energy of a four-membered ring to facilitate its opening. beilstein-journals.org

The concept of strain-release is a central theme in the chemistry of azetidines. rsc.org This principle drives many of the reactions that these heterocycles undergo, as the formation of a less-strained, larger ring or an acyclic product is energetically favorable. Recent advancements have utilized this concept in novel synthetic methodologies. For example, a photocatalytic radical strategy has been developed for the synthesis of densely functionalized azetidines from azabicyclo[1.1.0]butanes, a process driven by radical strain-release. researchgate.net Another approach involves a multicomponent acs.orgnih.gov-Brook rearrangement/strain-release-driven anion relay sequence for the modular synthesis of substituted azetidines. nih.gov

The mechanism of strain-release can vary. In nucleophilic ring-opening reactions, the relief of strain is coupled with the formation of a new bond between the nucleophile and a ring carbon atom. In other cases, such as the rearrangement of bicyclic azetidinium intermediates, the strain release drives the expansion of the four-membered ring to a five- or seven-membered ring. nih.govresearchgate.net

Azetidines can serve as precursors to larger nitrogen-containing heterocycles like pyrrolidines and azepanes through ring expansion reactions. acs.orgcapes.gov.br These transformations often proceed via the formation of a bicyclic azetidinium ion intermediate. For example, azetidines with a suitable side chain, such as a 3-hydroxypropyl group at the 2-position, can undergo intramolecular N-alkylation to form a 1-azoniabicyclo[3.2.0]heptane intermediate. nih.govresearchgate.net Subsequent nucleophilic attack on this strained bicyclic system can lead to the formation of either a pyrrolidine (B122466) or an azepane, with the regioselectivity being influenced by the substitution pattern on the azetidine ring, the nature of the nucleophile, and the reaction conditions. acs.orgnih.govresearchgate.net

Another strategy for ring expansion involves the reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines, which results in a formal [3+1] ring expansion to yield highly-substituted methylene azetidines. nih.gov While this example starts from an aziridine (B145994), it highlights the utility of strained rings in building more complex heterocyclic systems. The expansion of azetidines to pyrrolidines has also been documented. capes.gov.br

Table 1: Examples of Azetidine Ring Expansion Reactions

| Starting Material Class | Reagents/Conditions | Product(s) | Reference(s) |

| 2-(3-Hydroxypropyl)azetidines | Activation of alcohol, Nucleophile (e.g., CN⁻, N₃⁻, AcO⁻) | Pyrrolidines and/or Azepanes | acs.org, nih.gov, researchgate.net |

| Methylene Aziridines | Rhodium-bound carbenes | Methylene Azetidines | nih.gov |

Stereochemical Implications of Azetidine Ring Transformations

The stereochemistry of reactions involving the azetidine ring is a critical aspect, particularly when chiral centers are present. In enantioselective ring-opening reactions, the catalyst plays a crucial role in controlling the stereochemical outcome, leading to the formation of a specific enantiomer of the product. acs.org The stereoselectivity is often dictated by the specific interactions between the substrate, the catalyst, and the nucleophile in the transition state. acs.org

In ring expansion reactions that proceed through a bicyclic azetidinium intermediate, the stereochemistry of the starting azetidine can be transferred to the newly formed larger ring. For instance, the chirality of the starting material was transferred to azepanes with high enantiomeric excess in the ring expansion of trifluoromethyl pyrrolidines, which were synthesized from a bicyclic azetidinium intermediate. researchgate.net Similarly, in the [3+1] ring expansion of methylene aziridines to methylene azetidines, the reaction proceeds with excellent chirality transfer from the aziridine stereocenter to the azetidine product. nih.gov This stereochemical control is often rationalized by mechanistic models that consider steric and electronic effects in the key transition states. nih.gov

Transformations of the Azido Functional Group

The azido group (-N₃) is a versatile functional group that can participate in a variety of chemical transformations.

The Staudinger reaction is a well-established and mild method for the reduction of azides to primary amines. wikipedia.orgorganic-chemistry.org The reaction involves the treatment of an azide (B81097) with a phosphine (B1218219), typically triphenylphosphine (B44618), which initially forms a phosphazide (B1677712) intermediate. This intermediate then loses dinitrogen gas (N₂) to produce an iminophosphorane. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis of the iminophosphorane yields the corresponding primary amine and a phosphine oxide byproduct. wikipedia.org

In the case of this compound, the Staudinger reaction would convert the azido group at the 3-position into a primary amine, yielding 3-Amino-1-(2-phenoxyethyl)azetidine. This transformation is highly chemoselective for the azido group, leaving the azetidine ring and the phenoxyethyl substituent intact under the mild reaction conditions.

The Staudinger reaction has found broad applications in organic synthesis and chemical biology. A notable application is the Staudinger ligation, a powerful bioconjugation method. wikipedia.org Furthermore, the reaction has been utilized in the synthesis of various nitrogen-containing compounds. For example, the reduction of an azide to a primary amine was a key step in the synthesis of lactams and triazoles from β-unsaturated azido products. nih.gov The reaction can also be part of a domino reaction sequence, where the in situ formed amine participates in subsequent intramolecular reactions. researchgate.net

Table 2: Key Steps in the Staudinger Reaction

| Step | Reactants | Intermediate/Product | Byproduct | Reference(s) |

| 1 | Organic Azide (R-N₃) + Phosphine (R'₃P) | Phosphazide (R'₃P=N-N=N-R) | - | wikipedia.org, organic-chemistry.org |

| 2 | Phosphazide | Iminophosphorane (R'₃P=NR) | N₂ | wikipedia.org, organic-chemistry.org |

| 3 | Iminophosphorane + H₂O | Primary Amine (R-NH₂) | Phosphine Oxide (R'₃P=O) | wikipedia.org |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry"

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely utilized reaction in which this compound can readily participate. This reaction, often termed "click chemistry," involves the [3+2] cycloaddition of an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgnd.edu The reaction is characterized by its high yield, mild reaction conditions, and exceptional functional group tolerance. organic-chemistry.orgnd.edu

The CuAAC reaction is catalyzed by a copper(I) species, which can be generated in situ from copper(II) salts like CuSO₄·5H₂O with a reducing agent such as sodium ascorbate. wikipedia.orgnih.gov The reaction proceeds readily in a variety of solvents, including aqueous media, making it suitable for biological applications. nih.gov The use of ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can accelerate the reaction and protect sensitive biomolecules. medchemexpress.com

Detailed Research Findings:

The CuAAC reaction involving azides and alkynes is a cornerstone of "click chemistry," a concept introduced to describe reactions with high yields, stereospecificity, and simple workup procedures. organic-chemistry.org The resulting 1,2,3-triazole ring is a stable aromatic heterocycle that can act as a linker in various applications, including drug discovery, materials science, and bioconjugation. aatbio.comnih.govnih.gov For instance, this methodology has been used to synthesize peptidotriazoles, modify DNA, and create enzyme inhibitors. nd.edunih.gov The triazole linkage is often considered a bioisostere for the amide bond due to similarities in size and dipole moment. nih.gov

The general reaction scheme for the CuAAC of this compound with a terminal alkyne is as follows:

Table 1: Reaction Parameters for CuAAC

| Parameter | Description |

|---|---|

| Catalyst | Typically a Cu(I) source, often generated in situ from CuSO₄ and a reducing agent (e.g., sodium ascorbate). wikipedia.org |

| Ligands | Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can be used to stabilize the Cu(I) catalyst. wikipedia.orgmedchemexpress.com |

| Solvents | A wide range of solvents can be used, including water, t-BuOH, DMSO, and mixtures thereof. wikipedia.orgnih.gov |

| Temperature | The reaction is often carried out at room temperature. organic-chemistry.org |

| Reactants | An azide (in this case, this compound) and a terminal alkyne. |

| Product | A 1,4-disubstituted 1,2,3-triazole. organic-chemistry.org |

Thermal Azide-Alkyne Cycloaddition (Huisgen Cycloaddition)

The thermal azide-alkyne cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, is the non-catalyzed version of the reaction between an azide and an alkyne. wikipedia.org Unlike the copper-catalyzed counterpart, this reaction typically requires elevated temperatures and often results in a mixture of regioisomers, namely the 1,4- and 1,5-disubstituted 1,2,3-triazoles, when unsymmetrical alkynes are used. organic-chemistry.orgwikipedia.org

The lack of regioselectivity and the harsh reaction conditions make the thermal cycloaddition less favorable than the CuAAC for many applications. organic-chemistry.org The reaction proceeds through a concerted mechanism, and its rate is significantly lower than the catalyzed version. organic-chemistry.orgrsc.org

Detailed Research Findings:

The Huisgen cycloaddition was the first method developed for the synthesis of 1,2,3-triazoles from azides and alkynes. wikipedia.org While it has been largely superseded by the more efficient copper-catalyzed version, it remains a valid transformation. The reaction can be performed with both terminal and internal alkynes. wikipedia.org The high activation energy barrier is responsible for the slow reaction rates at lower temperatures. organic-chemistry.org

Table 2: Comparison of CuAAC and Thermal Azide-Alkyne Cycloaddition

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Thermal Azide-Alkyne Cycloaddition (Huisgen Cycloaddition) |

|---|---|---|

| Catalyst | Requires a Copper(I) catalyst. organic-chemistry.org | No catalyst required. wikipedia.org |

| Regioselectivity | Highly regioselective, yielding the 1,4-disubstituted product. organic-chemistry.org | Poor regioselectivity, yielding a mixture of 1,4- and 1,5-disubstituted products. wikipedia.org |

| Reaction Conditions | Mild conditions, often at room temperature. organic-chemistry.org | Requires elevated temperatures. organic-chemistry.orgwikipedia.org |

| Reaction Rate | Significantly accelerated reaction rate. organic-chemistry.org | Slow reaction rate. organic-chemistry.org |

Reduction of Azides to Amines

The azide group in this compound can be readily reduced to a primary amine, providing a valuable synthetic route to 3-Amino-1-(2-phenoxyethyl)azetidine. This transformation is highly useful as azides can be considered "masked" amines. masterorganicchemistry.com A variety of reducing agents can be employed for this purpose.

Common methods for the reduction of organic azides include:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with hydrogen gas (H₂). masterorganicchemistry.com

Staudinger Reaction: Reaction with a phosphine, such as triphenylphosphine (PPh₃), followed by hydrolysis of the resulting iminophosphorane. nih.gov

Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com

Other Reducing Systems: Various other methods have been developed, including the use of tin compounds, nickel boride, and dichloroindium hydride. researchgate.netnih.govorganic-chemistry.org

Detailed Research Findings:

The reduction of azides is a fundamental transformation in organic synthesis. masterorganicchemistry.com The choice of reducing agent can be critical, especially when other sensitive functional groups are present in the molecule. nih.gov For instance, the Staudinger reaction is known for its mild conditions and high chemoselectivity. nih.gov Catalytic hydrogenation is also a clean and efficient method, often yielding the amine in high purity. masterorganicchemistry.com The resulting amine can then be used in a variety of subsequent reactions, such as amide bond formation or further functionalization.

Table 3: Common Reagents for Azide Reduction

| Reagent/Method | Description | Reference |

|---|---|---|

| H₂/Pd-C | Catalytic hydrogenation is a common and effective method for reducing azides to amines. | masterorganicchemistry.com |

| PPh₃, then H₂O | The Staudinger reaction involves the formation of an iminophosphorane intermediate, which is then hydrolyzed to the amine. | nih.gov |

| LiAlH₄ | A powerful reducing agent capable of reducing azides, though less chemoselective than other methods. | masterorganicchemistry.com |

| SnCl₂ | Tin(II) chloride is another effective reagent for the reduction of azides. | researchgate.net |

| NaBH₄/NiCl₂ | A system that generates nickel boride in situ for the reduction. | organic-chemistry.org |

Other Cycloaddition Reactions Involving the Azide Group

Besides the well-known azide-alkyne cycloadditions, the azide group can participate in other cycloaddition reactions. These reactions, while perhaps less common than "click chemistry," offer alternative pathways for the synthesis of diverse heterocyclic systems.

Azide-Alkene Cycloaddition: Azides can react with alkenes, particularly strained or electron-deficient ones, in a [3+2] cycloaddition to form triazolines. rsc.org

Reaction with Nitriles: Azides can react with activated nitriles, such as tosyl cyanide, to form tetrazoles. illinois.edu

Reaction with Enamines: The cycloaddition of azides with enamines can lead to the formation of amidines. beilstein-journals.org

Reaction with Primary Amines: In some cases, azides can react with primary amines to form tetrazoles. nih.gov

Reaction with Dicarbonyl Compounds: Azides can undergo 1,3-dipolar cycloaddition with dicarbonyl compounds to form substituted triazoles. rsc.org

Detailed Research Findings:

The scope of azide cycloadditions extends beyond alkynes. For example, the reaction of azides with alkenes in deep eutectic solvents has been reported as a green method for synthesizing 1,2,3-triazolines. rsc.org Furthermore, the reaction of azides with cyaphide complexes has been shown to produce metallo-triazaphospholes in a manner reminiscent of the classic alkyne-azide click reaction. nih.gov These alternative cycloadditions demonstrate the versatility of the azide functional group in constructing a wide array of heterocyclic structures.

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Mechanisms for Azetidine (B1206935) Formation

The synthesis of the 3-Azido-1-(2-phenoxyethyl)azetidine core typically proceeds through an intramolecular cyclization reaction. A common and effective strategy involves the nucleophilic substitution of a γ-haloamine or a related precursor bearing a suitable leaving group.

A plausible synthetic route commences with a 1,3-propanediol (B51772) derivative, which is first functionalized to introduce the phenoxyethyl group and the eventual azide (B81097) and leaving group precursors. A key intermediate would be a compound such as 1-bromo-3-(2-phenoxyethylamino)propan-2-ol. Subsequent activation of the hydroxyl group, for instance, through tosylation or mesylation, renders it a good leaving group. The final ring-closing step is an intramolecular SN2 reaction, where the secondary amine attacks the carbon bearing the leaving group, displacing it to form the strained four-membered azetidine ring. The azide functionality can be introduced either before or after the cyclization, for instance, by the ring-opening of an epoxide precursor with an azide nucleophile followed by cyclization. researchgate.net

The reaction conditions for the intramolecular cyclization are crucial. The choice of base and solvent can significantly influence the reaction yield and the formation of potential byproducts. For instance, the use of a non-nucleophilic base is often preferred to avoid competition with the intramolecular cyclization. The formation of the azetidine ring is driven by the proximity of the reacting centers, although it must overcome the inherent ring strain of the four-membered system, which is approximately 25.4 kcal/mol. rsc.org

Lanthanide triflates, such as La(OTf)3, have been shown to catalyze the intramolecular regioselective aminolysis of epoxy amines to furnish azetidines, representing an alternative mechanistic pathway. nih.gov In the context of this compound, a cis-3,4-epoxy amine precursor could undergo a La(OTf)3-catalyzed C3-selective intramolecular aminolysis to yield the corresponding 3-hydroxyazetidine, which could then be converted to the 3-azido derivative. nih.gov

Mechanistic Pathways of Azide Transformations

The azide group at the C-3 position of the azetidine ring is a versatile functional handle that can undergo a variety of transformations, providing access to a diverse range of derivatives. The primary mechanistic pathways for azide transformations include reductions, cycloadditions, and rearrangements.

Reduction to Amines: The most common transformation of the azide group is its reduction to a primary amine. This can be achieved through several methods, including catalytic hydrogenation (e.g., using Pd/C and H2), the Staudinger reaction (using triphenylphosphine (B44618) followed by hydrolysis), or with reducing agents like lithium aluminum hydride (LiAlH4). The resulting 3-amino-1-(2-phenoxyethyl)azetidine is a valuable building block for further functionalization.

[3+2] Cycloadditions (Click Chemistry): The azide group readily participates in [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles. This reaction, often referred to as "click chemistry," can be performed under thermal conditions or, more commonly, catalyzed by copper(I) or ruthenium(II) complexes. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is particularly efficient and regioselective, yielding the 1,4-disubstituted triazole isomer. This allows for the straightforward linkage of the azetidine scaffold to other molecular fragments.

Intramolecular Reactions: The azide can also participate in intramolecular reactions. For instance, in the presence of a suitable activating agent, an intramolecular Staudinger reaction could potentially lead to the formation of a bicyclic system. researchgate.net

Influence of Substituent Effects on Reaction Regioselectivity and Stereoselectivity

The substituents on the azetidine ring, namely the 1-(2-phenoxyethyl) group and the 3-azido group, exert significant electronic and steric influences on the regioselectivity and stereoselectivity of its reactions.

Influence of the 1-(2-phenoxyethyl) Substituent: The phenoxyethyl group at the nitrogen atom is primarily an electron-donating group. This increases the electron density on the nitrogen atom, influencing its nucleophilicity and basicity. In reactions involving the formation of an azetidinium ion (by N-alkylation or protonation), the phenoxyethyl group can influence the stability of the cation.

In nucleophilic ring-opening reactions of the corresponding azetidinium ion, the phenoxyethyl group can direct the regioselectivity of the nucleophilic attack. Generally, in the absence of other directing groups, nucleophilic attack on an azetidinium ion occurs at the less substituted carbon. organic-chemistry.orgresearchgate.net However, the electronic nature of the N-substituent can modulate the relative positive charge on the ring carbons. The electron-donating nature of the phenoxyethyl group might slightly disfavor the accumulation of positive charge on the adjacent ring carbons, but steric factors are often more dominant in determining the site of attack.

Influence of the 3-Azido Substituent: The azide group at the C-3 position is a strong electron-withdrawing group. This has a pronounced effect on the reactivity of the azetidine ring. For instance, it can influence the acidity of the C-3 proton.

In terms of stereoselectivity, the presence of the 3-azido group creates a chiral center. Reactions at or adjacent to this center can proceed with diastereoselectivity. For example, the reduction of the azide to an amine can be performed stereoselectively, retaining the configuration at the C-3 position. In cycloaddition reactions, the stereochemistry at C-3 is typically preserved.

The stereochemical outcome of reactions can also be influenced by the relative orientation of the substituents. For instance, in the formation of bicyclic products through intramolecular reactions, the initial stereochemistry of the 3-azido group will dictate the stereochemistry of the newly formed ring junction.

Kinetic and Thermodynamic Considerations in Key Transformations

The outcome of chemical reactions involving this compound can often be dictated by whether the reaction is under kinetic or thermodynamic control. wikipedia.orglibretexts.org

Azetidine Ring Formation: The intramolecular cyclization to form the azetidine ring is generally under kinetic control. The reaction is typically irreversible due to the formation of a stable covalent bond and the expulsion of a good leaving group. The transition state leading to the four-membered ring is favored due to the proximity of the reacting groups, despite the strain of the product.

Ring-Opening Reactions: The ring-opening of the azetidine, particularly via an azetidinium ion intermediate, can exhibit characteristics of both kinetic and thermodynamic control depending on the reaction conditions. The initial site of nucleophilic attack is often governed by kinetics, favoring the path with the lower activation energy. organic-chemistry.orgresearchgate.net For instance, attack at the sterically less hindered carbon is usually kinetically favored. However, if the reaction is reversible, the product distribution may eventually be governed by the thermodynamic stability of the products. wikipedia.org Higher temperatures and longer reaction times tend to favor the thermodynamic product.

Table of Reaction Parameters and Outcomes

| Reaction Type | Key Reactants | Conditions | Product Type | Control |

| Azetidine Formation | γ-haloamine precursor | Base, Solvent | 1-(2-phenoxyethyl)azetidine | Kinetic |

| Azide Reduction | 3-Azidoazetidine, H2 | Pd/C | 3-Aminoazetidine | Kinetic |

| Azide Reduction (Staudinger) | 3-Azidoazetidine, PPh3 | Ether, then H2O | 3-Aminoazetidine | Kinetic |

| [3+2] Cycloaddition | 3-Azidoazetidine, Alkyne | Cu(I) catalyst | 1,2,3-Triazole | Kinetic |

| Ring-Opening | Azetidinium ion, Nucleophile | Low Temperature | Kinetically favored regioisomer | Kinetic |

| Ring-Opening | Azetidinium ion, Nucleophile | High Temperature | Thermodynamically favored regioisomer | Thermodynamic |

Theoretical and Computational Chemistry Studies

Conformational Analysis of 3-Azido-1-(2-phenoxyethyl)azetidine

The conformational flexibility of this compound is primarily dictated by the puckering of the four-membered azetidine (B1206935) ring and the rotational freedom of the N-substituent. The azetidine ring is not planar and exists in a puckered conformation to alleviate some of the inherent angle strain. The degree of this puckering and the preferred conformation are influenced by the nature of the substituents on the nitrogen and carbon atoms of the ring.

In the case of 1-substituted azetidines, the substituent on the nitrogen atom can adopt either an axial or equatorial position relative to the puckered ring. The large and flexible 2-phenoxyethyl group is expected to have a significant impact on the conformational equilibrium. Computational studies on similar N-substituted azetidines have shown that the preference for axial versus equatorial substitution is governed by a delicate balance of steric and electronic effects. In situ FT-IR and DFT studies on related oxazolinylazetidines have demonstrated that the stereochemistry and arrangement of N-substituents can be determined and are crucial for their reactivity. nih.gov The presence of the azido (B1232118) group at the 3-position further complicates the conformational landscape, potentially influencing the ring's pucker and the orientation of the N-substituent through dipole-dipole interactions.

Table 1: Representative Conformational Data for Substituted Azetidines

| Parameter | Typical Value | Significance |

| Ring Puckering Angle | 20-35° | Indicates the deviation from planarity to reduce strain. |

| N-Substituent Orientation | Equatorial (preferred) | Minimizes steric hindrance with the ring. |

| C3-Substituent Orientation | Axial/Equatorial | Influences and is influenced by the ring pucker and N-substituent. |

Note: The values in this table are illustrative and based on general findings for substituted azetidines. Specific values for this compound would require dedicated computational analysis.

Electronic Structure and Bonding Analysis

The electronic structure of this compound is characterized by the distinct contributions of the azetidine ring, the phenoxyethyl group, and the azide (B81097) moiety. The azide group (-N₃) is a linear, mesomerically stabilized functional group with a significant dipole moment. Theoretical calculations on organic azides, such as 3'-azido-3'-deoxythymidine (AZT), reveal that the charge is distributed asymmetrically across the three nitrogen atoms. mdpi.com The terminal nitrogen atom bonded to the azetidine ring is typically slightly positive, the central nitrogen is significantly positive, and the terminal nitrogen is strongly negative.

The azetidine ring, a saturated heterocycle, possesses sigma bonds with some degree of ring strain, which influences the hybridization of the atoms in the ring. The nitrogen atom in the ring is sp³ hybridized, but the C-N-C bond angle is significantly compressed from the ideal 109.5°, leading to re-hybridization and an increase in the p-character of the endocyclic orbitals. This, in turn, affects the basicity and nucleophilicity of the nitrogen atom.

The interaction between the azetidine ring and the azide group is of particular interest. The electron-withdrawing nature of the azide group can influence the electron density within the azetidine ring, potentially affecting its conformational preferences and reactivity.

Table 2: Calculated Electronic Properties of the Azide Group in Organic Azides

| Property | Description | Typical Calculated Value |

| N-N Bond Lengths | The two N-N bonds have different lengths, indicating asymmetric bonding. | Nα-Nβ: ~1.24 Å, Nβ-Nγ: ~1.14 Å |

| N-N-N Bond Angle | Close to linear, but can deviate slightly depending on the substituent. | ~172-174° |

| Hirshfeld Charges | Asymmetric charge distribution across the three nitrogen atoms. | Nα: ~+0.1, Nβ: ~+0.4, Nγ: ~-0.5 |

Note: These values are based on theoretical calculations of molecules like AZT and methyl azide and serve as a reference. mdpi.com

Quantum Mechanical Calculations of Ring Strain in Azetidine Derivatives

The azetidine ring in this compound possesses significant ring strain due to the deviation of its bond angles from the ideal tetrahedral geometry. This strain energy is a critical factor in determining the molecule's stability and reactivity. Quantum mechanical calculations are a primary tool for quantifying the ring strain in cyclic molecules. acs.org

The total strain energy can be dissected into several components, including angle strain (Baeyer strain), torsional strain (Pitzer strain), and transannular strain. For azetidine, the angle strain resulting from the compressed C-C-C, C-C-N, and C-N-C bond angles is the most significant contributor.

Computational methods, such as ab initio and density functional theory (DFT), can be used to calculate the strain energy. A common approach is to use isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of a hypothetical reaction, to cancel out systematic errors in the calculations. nih.gov For azetidine, the calculated ring strain energy is typically in the range of 25-26 kcal/mol. The substituents on the azetidine ring can either increase or decrease this strain depending on their size and electronic properties.

Table 3: Calculated Ring Strain Energies of Small Nitrogen Heterocycles

| Heterocycle | Ring Size | Typical Calculated Strain Energy (kcal/mol) |

| Aziridine (B145994) | 3 | ~27-28 |

| Azetidine | 4 | ~25-26 |

| Pyrrolidine (B122466) | 5 | ~6 |

| Piperidine | 6 | ~0 |

Note: These are representative values from computational studies. nih.govsrce.hr

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is an invaluable tool for elucidating the mechanisms of reactions involving this compound. The azide functionality is known to undergo a variety of transformations, most notably 1,3-dipolar cycloadditions and thermal or photochemical decomposition to a nitrene intermediate.

Density functional theory (DFT) is frequently employed to model these reaction pathways. acs.orgbohrium.comresearchgate.net For a 1,3-dipolar cycloaddition reaction, for instance, with an alkyne or alkene, computational modeling can identify the transition state structure, calculate the activation energy, and predict the regioselectivity of the reaction. acs.org The distortion/interaction-activation strain model is a powerful framework for analyzing the factors that control the reactivity in such cycloadditions. acs.org

The decomposition of the azide to a nitrene is another important reaction pathway that can be modeled. bohrium.comresearchgate.net Computational studies can determine the energetics of this process, including the barrier to N₂ extrusion and the nature of the resulting nitrene (singlet or triplet state). The subsequent reactions of the nitrene, such as C-H insertion or rearrangement, can also be computationally explored. These models provide a detailed, step-by-step understanding of the reaction mechanism that can be difficult to obtain through experimental means alone.

Synthesis and Reactivity of Structural Derivatives and Analogues

Modification of the Azetidine (B1206935) Ring Substitution Pattern

The substitution pattern on the azetidine ring plays a crucial role in determining the physicochemical properties and biological activity of its derivatives. Modifications can be introduced at the C2, C3, and C4 positions, influencing the molecule's conformation, lipophilicity, and metabolic stability.

One common approach to modifying the azetidine ring is through the use of functionalized building blocks during synthesis. For instance, the synthesis of C2-substituted azetidines can be achieved from chiral azetidine-2-carboxylic acids, which are commercially available or can be synthesized, albeit often as diastereomeric mixtures that require separation. nih.gov A general and scalable method for producing enantioenriched C2-substituted azetidines utilizes chiral tert-butanesulfinamides, allowing for the introduction of aryl, vinyl, allyl, and various alkyl groups. nih.govacs.org

C3-substituted azetidines can be accessed through various synthetic routes. A copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides has been shown to produce C3-substituted azetidines. nih.gov This method tolerates a range of functional groups, including protected alcohols and esters. nih.gov Another strategy involves the gold-catalyzed intermolecular oxidation of alkynes to form chiral azetidin-3-ones, which serve as versatile intermediates for further functionalization at the C3 position. nih.gov

The introduction of substituents can significantly impact the reactivity of the azetidine ring. For example, electron-withdrawing groups on an N-aryl substituent of azetidine-2,4-diones have been shown to increase the rate of enzyme acylation in studies of elastase inhibitors. hud.ac.uk The stereochemistry of the substituents also plays a critical role, with different stereoisomers often exhibiting distinct biological activities. nih.gov

| Modification Site | Synthetic Approach | Key Intermediates/Reagents | Potential Impact |

| C2-Position | Use of chiral azetidine-2-carboxylic acids | Azetidine-2-carboxylic acid | Introduction of diverse substituents, influencing stereochemistry and biological activity. |

| C2-Position | Chiral tert-butanesulfinamide method | Chiral tert-butanesulfinamides, organozinc reagents | Access to a wide range of aryl, vinyl, allyl, and alkyl substituents in an enantioenriched form. nih.govacs.org |

| C3-Position | Copper-catalyzed radical cyclization of ynamides | Ynamides, copper catalyst | Formation of C3-substituted azetidines with tolerance for various functional groups. nih.gov |

| C3-Position | Gold-catalyzed oxidation of alkynes | N-propargylsulfonamides, gold catalyst | Synthesis of chiral azetidin-3-ones as precursors for further C3-functionalization. nih.gov |

Variation of the Azido (B1232118) Group Position

The position of the azido group on the azetidine ring is a critical determinant of the molecule's chemical reactivity and its potential for further derivatization, particularly through click chemistry. While the parent compound features the azide (B81097) at the C3-position, analogues with the azido group at the C2-position can also be envisioned.

The synthesis of 3-azidoazetidines has been reported through the treatment of 3-bromoazetidine-3-carboxylic acid esters with sodium azide. rsc.org Hydrolysis of the resulting ethyl 3-azidoazetidine-3-carboxylate can yield the corresponding carboxylic acid, which upon hydrogenolysis can be converted to 3-aminoazetidine-3-carboxylic acid. rsc.org This highlights a synthetic pathway to C3-azido functionalized azetidines. A gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has also been shown to be tolerant of an azido group, providing a route to chiral 2-substituted-azetidin-3-ones bearing an azido group elsewhere in the molecule. nih.gov

Shifting the azido group to the C2-position would likely require a different synthetic strategy, potentially starting from a C2-functionalized azetidine precursor that can be converted to an azide. The reactivity of the azido group is largely independent of its position on the ring, primarily serving as a versatile handle for [3+2] cycloaddition reactions with alkynes to form triazoles. However, the steric environment surrounding the azido group, dictated by its position and the presence of other substituents, could influence the rate and efficiency of such cycloaddition reactions.

| Azido Group Position | Potential Synthetic Route | Key Transformation | Impact on Reactivity |

| C3-Position | Nucleophilic substitution on a C3-haloazetidine | Displacement of a halide with azide | Established position, allows for click chemistry functionalization. |

| C2-Position | Derivatization of a C2-functionalized azetidine | Conversion of a suitable leaving group at C2 to an azide | Potentially altered steric hindrance for cycloaddition reactions. |

Alterations to the 2-Phenoxyethyl Side Chain and its Linkage to the Azetidine Nitrogen

The synthesis of N-substituted azetidines is commonly achieved through the N-alkylation of a pre-formed azetidine ring. nih.gov For the parent compound, this would involve the reaction of 3-azidoazetidine with a 2-phenoxyethyl halide or a similar electrophile. The synthesis of ethers can also be accomplished through methods like the Williamson ether synthesis. youtube.com

Variations to the phenoxy group, such as the introduction of substituents on the phenyl ring, can be readily achieved by using appropriately substituted phenols in the synthesis of the side chain precursor. These modifications can alter the electronic properties and steric bulk of the side chain, potentially influencing binding affinities with target proteins.

The length of the ethyl linker can also be varied. Shortening or lengthening the chain could impact the flexibility of the side chain and its ability to adopt favorable conformations for biological activity.

Furthermore, the ether linkage itself can be replaced with other functional groups. For example, an amide linkage could be introduced by reacting the azetidine nitrogen with a phenoxyacetyl chloride. Such changes would significantly alter the chemical nature and reactivity of the side chain. The influence of N-substituents on the properties of heterocyclic compounds is a well-studied area, with the electronic and steric nature of the substituent affecting the basicity and nucleophilicity of the azetidine nitrogen. nih.gov

| Side Chain Modification | Synthetic Strategy | Potential Impact |

| Substituted Phenoxy Group | Use of substituted phenols in side chain synthesis | Altered electronic properties, steric bulk, and potential for new interactions. |

| Variation in Linker Length | Use of different length halo-ethers for N-alkylation | Modified flexibility and conformational freedom of the side chain. |

| Alteration of Linkage | Reaction with different electrophiles (e.g., acyl chlorides) | Changed chemical properties (e.g., introduction of an amide bond). |

Impact of Structural Modifications on Synthetic Accessibility and Chemical Reactivity

Structural modifications to any part of the 3-Azido-1-(2-phenoxyethyl)azetidine scaffold can have a profound impact on both its synthetic accessibility and chemical reactivity. The synthesis of densely functionalized azetidines can be challenging due to the inherent ring strain of the four-membered ring. researchgate.net

The introduction of bulky substituents on the azetidine ring can hinder cyclization reactions, leading to lower yields or the formation of side products. For example, in the synthesis of C2-substituted azetidines, the nature of the substituent can influence the diastereoselectivity of the reaction. nih.gov Similarly, the electronic properties of substituents can affect the reactivity of the azetidine ring. Electron-withdrawing groups can decrease the nucleophilicity of the azetidine nitrogen, making N-alkylation more difficult. Conversely, such groups can activate adjacent positions towards nucleophilic attack. nih.gov

The reactivity of the azido group is generally robust, but its accessibility for reactions like click chemistry can be sterically hindered by neighboring bulky groups. The choice of protecting groups during the synthesis is also critical. For instance, the use of a t-butanesulfonyl protecting group on the azetidine nitrogen allows for its removal under acidic conditions, facilitating further derivatization. nih.gov

Design Principles for New Azetidine-Based Scaffolds

The design of new azetidine-based scaffolds is guided by the desire to access novel chemical space and to develop molecules with improved properties for specific applications, particularly in drug discovery. nih.gov Several key principles underpin the design of these scaffolds.

Diversity-Oriented Synthesis (DOS): This approach aims to generate a wide variety of structurally diverse molecules from a common starting material. For azetidines, a densely functionalized core can be manipulated to create fused, bridged, and spirocyclic ring systems. nih.gov

Scaffold-Based Design: This involves the creation of a core scaffold with multiple points for diversification. The azetidine ring itself can serve as a rigid core, with substituents at the C2, C3, and N1 positions providing vectors for exploring chemical space. researchgate.net

Property-Focused Design: The design of new scaffolds can be tailored to achieve specific physicochemical properties. For example, in the context of developing drugs for the central nervous system (CNS), properties such as molecular weight, lipophilicity (LogP), and polar surface area (TPSA) are carefully considered to ensure blood-brain barrier penetration. nih.gov

Bioisosteric Replacement: Azetidines can be used as bioisosteres for other cyclic or acyclic moieties in known bioactive molecules. The constrained nature of the azetidine ring can lock a molecule into a specific conformation, potentially leading to increased potency or selectivity.

Incorporation of Reactive Handles: The inclusion of functional groups like the azido group provides a "handle" for further, often late-stage, functionalization using highly efficient and selective reactions like click chemistry. This allows for the rapid generation of libraries of related compounds for structure-activity relationship (SAR) studies.

By applying these design principles, chemists can rationally design and synthesize new azetidine-based scaffolds with tailored properties, expanding the chemical toolbox for the development of novel therapeutics and chemical probes.

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum of 3-Azido-1-(2-phenoxyethyl)azetidine is expected to exhibit distinct signals corresponding to the various protons in the molecule. The aromatic protons of the phenoxy group would typically appear in the downfield region, approximately between 6.8 and 7.3 ppm. The protons of the ethyl bridge and the azetidine (B1206935) ring would resonate in the upfield region. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of distinct carbon environments in the molecule. The aromatic carbons of the phenoxy group are expected to show signals in the range of 110-160 ppm. The carbons of the azetidine ring and the ethyl group would appear at higher field strengths. The carbon atom attached to the azide (B81097) group (C3 of the azetidine ring) is expected to have a characteristic chemical shift due to the electronic effect of the azide functionality.

Expected ¹H and ¹³C NMR Data for this compound

| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

| Azetidine-H2, H4 | 3.2 - 3.8 | 50 - 60 |

| Azetidine-H3 | 4.0 - 4.5 | 55 - 65 |

| N-CH₂-CH₂-O | 2.8 - 3.2 | 50 - 60 |

| N-CH₂-CH₂-O | 3.9 - 4.3 | 65 - 75 |

| Ar-H | 6.8 - 7.3 | 110 - 160 |

Note: These are predicted values based on known data for similar structural motifs and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

The most prominent and diagnostic feature would be the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (N₃) group. This peak is typically observed in the region of 2100-2150 cm⁻¹. The presence of the phenoxy group would be confirmed by C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹) and C=C stretching vibrations within the ring (around 1450-1600 cm⁻¹). The ether linkage (C-O-C) would likely show a stretching band in the 1000-1300 cm⁻¹ region. Aliphatic C-H stretching vibrations from the azetidine ring and the ethyl group would be observed around 2850-3000 cm⁻¹.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Azide (N₃) | Asymmetric Stretch | 2100 - 2150 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Ether (C-O-C) | Stretch | 1000 - 1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which in turn confirms its elemental composition.

The electron ionization (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺), respectively, corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of nitrogen gas (N₂) from the azide group, a common fragmentation pathway for azides, leading to a significant M-28 peak. Other characteristic fragments would arise from the cleavage of the phenoxyethyl side chain and the azetidine ring. For instance, a fragment corresponding to the phenoxyethyl cation is a plausible observation. researchgate.net

Plausible Mass Spectrometry Fragmentation for this compound

| Ion | m/z (relative) | Possible Identity |

| [M+H]⁺ | Expected Molecular Weight + 1 | Protonated Molecule |

| [M-N₂]⁺ | Expected Molecular Weight - 28 | Loss of Nitrogen from Azide |

| [C₈H₉O]⁺ | 121 | Phenoxyethyl fragment |

| [C₅H₈N]⁺ | 82 | Azetidine ring fragment |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds. If a suitable single crystal of this compound can be obtained, this technique can be used to determine its precise molecular geometry, including bond lengths, bond angles, and torsional angles.

This method is particularly valuable for establishing the absolute configuration of chiral centers, if any were present, and for understanding the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the packing of the molecules in the solid state. For azetidine derivatives, X-ray crystallography has been instrumental in confirming the puckering of the four-membered ring and the orientation of substituents. acs.orgnih.gov

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic techniques are essential for the purification of the synthesized this compound and for the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. The compound's retention factor (Rf) value provides a preliminary indication of its polarity.

Column Chromatography: This is the primary method for the purification of the crude product. A stationary phase, such as silica (B1680970) gel, is used with an appropriate eluent (a mixture of organic solvents) to separate the desired compound from any unreacted starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique used to determine the purity of the final compound. By using a suitable column and mobile phase, a chromatogram is obtained where the area of the peak corresponding to this compound is proportional to its concentration. Purity is typically assessed by the percentage of the total peak area that the main peak represents.

Gas Chromatography (GC): For volatile and thermally stable compounds, GC can also be employed for purity analysis. The compound is vaporized and passed through a column, and its retention time is a characteristic property. GC coupled with a mass spectrometer (GC-MS) can simultaneously provide separation and structural information.

Future Research Directions and Untapped Potential

Development of Novel and Sustainable Synthetic Routes

The efficient and environmentally conscious synthesis of complex molecules is a cornerstone of modern chemistry. Future research should prioritize the development of novel and sustainable methods for the preparation of 3-Azido-1-(2-phenoxyethyl)azetidine.

Current synthetic approaches to the azetidine (B1206935) core often involve multi-step sequences. organic-chemistry.org A promising avenue for future work lies in the development of one-pot or domino reactions that can construct the functionalized azetidine ring in a single, efficient operation from simple starting materials. fau.eu For instance, a potential route could involve the reaction of a suitably substituted 1,3-diol with an amine under conditions that favor cyclization. organic-chemistry.org

Furthermore, the principles of green chemistry should guide the development of new synthetic pathways. This includes the use of non-toxic solvents, renewable starting materials, and catalytic methods to minimize waste and energy consumption. The direct conversion of alcohols to azides using reagents like 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP) offers a milder and more efficient alternative to traditional methods, avoiding the use of potentially hazardous reagents. organic-chemistry.org

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Multistep Synthesis | Well-established, reliable for specific transformations. | Often lower overall yield, more waste generated. |

| One-Pot/Domino Reactions | Increased efficiency, reduced workup steps. | Requires careful optimization of reaction conditions. |

| Green Chemistry Approaches | Environmentally friendly, potentially lower cost. | May require development of new catalysts and reagents. |

Exploration of Undiscovered Chemical Transformations

The azide (B81097) group in this compound is a versatile functional handle that opens the door to a wide array of chemical transformations. While the Staudinger reaction and click chemistry are well-known applications of azides, there is significant potential for discovering new reactions. rsc.orgresearchgate.net

Future research could focus on exploring the reactivity of the azide in cycloaddition reactions beyond the well-established copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govrsc.org For example, strain-promoted azide-alkyne cycloadditions (SPAAC) with strained alkynes would allow for bioorthogonal labeling under physiological conditions without the need for a potentially toxic copper catalyst. Additionally, the reaction of the azide with various dienophiles in [3+2] cycloadditions could lead to the synthesis of novel heterocyclic systems.

The strained azetidine ring itself presents opportunities for unique chemical transformations. Ring-opening reactions, promoted by acid or nucleophiles, could provide access to a variety of functionalized acyclic amines that would be difficult to synthesize by other means. The regioselectivity of these ring-opening reactions would be a key area of investigation.

Advanced Mechanistic Studies on Complex Reaction Systems

A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and for the rational design of new ones. Future research should employ a combination of experimental and computational techniques to elucidate the mechanisms of reactions involving this compound.

For instance, detailed kinetic studies of the Staudinger reaction or cycloaddition reactions could provide insights into the transition states and intermediates involved. researchgate.net Isotopic labeling experiments could be used to track the fate of individual atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Computational chemistry, particularly density functional theory (DFT) calculations, can be a powerful tool for modeling reaction pathways and predicting the structures and energies of intermediates and transition states. mit.edu Such studies could help to explain the observed regioselectivity and stereoselectivity of reactions and guide the development of more efficient and selective catalysts.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the ability to perform reactions under conditions that are not feasible in batch. acs.orgacs.org The integration of the synthesis and transformation of this compound with flow chemistry platforms represents a significant area for future development.

For example, the synthesis of organic azides can be carried out safely and efficiently in a flow reactor. rsc.orgcapes.gov.br Subsequent in-line transformations, such as click reactions or reductions of the azide, could be performed to generate a library of derivatives without the need for isolating intermediates. This approach would be particularly valuable for high-throughput screening applications.

Automated synthesis platforms, which combine robotics with flow chemistry, could be used to rapidly explore a wide range of reaction conditions and to synthesize a diverse library of compounds based on the this compound scaffold. This would accelerate the discovery of new molecules with interesting biological or material properties.

Computational Design of Reactivity and Selectivity

Computational modeling is increasingly being used to predict the reactivity and selectivity of chemical reactions, thereby reducing the amount of trial-and-error experimentation required. mit.edu Future research on this compound could benefit significantly from the application of computational design principles.

For example, computational models could be used to predict the most favorable sites for reaction on the molecule and to design catalysts that can control the regioselectivity and stereoselectivity of transformations. This approach has been successfully used to guide the synthesis of other complex azetidines. mit.edu

Furthermore, computational screening could be used to identify potential reaction partners for this compound that are likely to lead to the formation of products with desired properties. This could involve screening virtual libraries of compounds for their ability to undergo specific cycloaddition or ring-opening reactions. The enantioselective synthesis of spirocyclic nitrogen-containing heterocycles has been achieved with high enantioselectivity using computationally guided mutagenesis of enzymes. acs.org

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-Azido-1-(2-phenoxyethyl)azetidine to ensure high yield and purity?

- Methodological Answer : Focus on reaction conditions such as temperature control (e.g., room temperature for azide coupling), stoichiometric ratios of reactants (e.g., 1.5 equivalents of nucleophiles like 2-naphthol), and catalysts (e.g., boron trifluoride etherate for regioselectivity). Use inert atmospheres to prevent azide decomposition and monitor intermediates via TLC or LC-MS. Purification via column chromatography with gradients optimized for polar intermediates is critical .

Q. How can researchers ensure structural fidelity of this compound during synthesis?

- Methodological Answer : Employ advanced NMR techniques, such as H-C HMBC to confirm connectivity between the azetidine ring and phenoxyethyl group, and NOESY to validate spatial proximity of substituents. Mass spectrometry (HRMS) and IR spectroscopy (for azide stretching vibrations ~2100 cm) are essential for verifying molecular identity .

Q. What analytical techniques are most reliable for assessing purity and stability of this compound?

- Methodological Answer : Use HPLC with UV detection (λ = 254 nm) for purity assessment. For stability studies, conduct accelerated degradation tests under varying pH, temperature, and light exposure. Monitor azide decomposition via FT-IR or Raman spectroscopy to detect byproducts like nitrogen gas or amines .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved using chiral catalysts?

- Methodological Answer : Utilize chiral phosphoric acid catalysts (e.g., adamantyl-substituted variants) to induce asymmetry during azetidine ring functionalization. Computational modeling (DFT) can predict transition-state energies to optimize enantiomeric excess (ee). Validate selectivity via chiral HPLC or polarimetry .

Q. What strategies resolve contradictions in reported bioactivity data for azetidine-based analogs?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies to isolate variables (e.g., substituent effects on the phenoxyethyl group). Cross-validate assays: For example, compare in vitro neuroprotection models (e.g., oxidative stress in SH-SY5Y cells) with in vivo pharmacokinetic data to clarify discrepancies in potency .

Q. How can computational modeling predict the blood-brain barrier (BBB) permeability of this compound derivatives?

- Methodological Answer : Apply molecular dynamics (MD) simulations to assess logP and polar surface area (PSA). Compare to known BBB-permeable azetidines (e.g., neurotransmitter analogs) using QSAR models. Validate predictions with in vitro PAMPA-BBB assays .

Methodological Challenges and Solutions

Q. What safety protocols are critical when handling azide-containing compounds like this compound?

- Methodological Answer : Avoid metal catalysts (e.g., Cu) to prevent explosive azide reactions. Use blast shields, fume hoods, and personal protective equipment (PPE). Store azides in amber vials at -20°C under inert gas. Emergency protocols should include immediate neutralization with sodium nitrite/ascorbic acid solutions .

Q. How can researchers address the instability of the azide group during long-term storage?

- Methodological Answer : Lyophilize the compound under vacuum to remove moisture. Add stabilizers like BHT (butylated hydroxytoluene) to inhibit radical-mediated decomposition. Regularly monitor azide integrity via H NMR (disappearance of the azide proton signal indicates degradation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.